molecular formula C7H6N2O B102282 6-Methoxynicotinonitrile CAS No. 15871-85-9

6-Methoxynicotinonitrile

Cat. No. B102282
CAS RN: 15871-85-9
M. Wt: 134.14 g/mol
InChI Key: DFPYAQAFVHRSAG-UHFFFAOYSA-N
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Description

6-Methoxynicotinonitrile derivatives are a class of compounds that have been extensively studied due to their interesting photophysical properties and potential applications in various fields such as luminescent materials and liquid crystals. These derivatives are characterized by a nicotinonitrile core structure with methoxy groups and various other substituents that influence their physical and chemical properties.

Synthesis Analysis

The synthesis of these derivatives typically involves cyclization reactions and other simple synthetic routes that yield the compounds in good yields. For instance, the synthesis of 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile involves a straightforward synthetic route, resulting in a compound with potential as a blue light-emitting material . Similarly, 4,6-bis(4-butoxyphenyl)-2-methoxynicotinonitrile is synthesized and characterized, crystallizing in a monoclinic system and displaying liquid crystalline behavior . Another derivative, 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, is synthesized by a cyclization reaction of a chalcone derivative with malononitrile .

Molecular Structure Analysis

The molecular structures of these derivatives are confirmed using various spectroscopic techniques and X-ray single crystal diffraction studies. The crystal structures reveal details such as the space group, cell parameters, and the presence of intermolecular interactions like hydrogen bonding, which are responsible for the formation of the crystal assembly . The non-planar structure of these molecules is often revealed through DFT calculations, which also provide theoretical IR spectral data consistent with experimental values .

Chemical Reactions Analysis

The chemical reactivity of these derivatives is influenced by the presence of functional groups such as methoxy and nitrile groups. For example, the nitrogen atom of the nitrile group is prone to electrophilic attack, while the hydrogen atoms belonging to the amino group are susceptible to nucleophilic attack . These reactivities are important for further functionalization of the compounds and their potential applications in material science and medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-methoxynicotinonitrile derivatives are diverse, with some compounds exhibiting luminescent properties and others displaying liquid crystalline behavior. The photophysical studies of these compounds show good absorption and fluorescence properties, with some exhibiting solvatochromic effects . The thermal stability of these compounds is also investigated, with some showing high thermal stability up to 300°C . Additionally, the electronic properties, such as the energy of the frontier molecular orbitals and non-linear optical properties, are explored using computational methods .

Scientific Research Applications

Anticancer Potential

6-Methoxynicotinonitrile derivatives have been studied for their potential as anticancer agents. Research by A. Eşme (2021) used spectroscopic techniques and molecular docking studies to suggest that certain derivatives may act as potential anticancer agents.

Synthesis and Biological Activity

The compound has been used in the synthesis of various biologically active compounds. For instance, M. Zolfigol et al. (2013) described a method for preparing pyranopyrazoles, which have potential biological activities, using isonicotinic acid.

Corrosion Inhibition

Research into pyridine derivatives, including 6-methoxynicotinonitrile derivatives, has shown their effectiveness as corrosion inhibitors for steel. A study by K. R. Ansari et al. (2015) demonstrated their significant inhibition efficiency.

Fluorescence and Thermal Stability

6-Methoxynicotinonitrile derivatives have been noted for their fluorescent properties and thermal stability. T. Suwunwong et al. (2013) synthesized a derivative exhibiting strong blue fluorescence and high thermal stability up to 300°C.

Luminescent Liquid Crystalline Material

The compound has applications in creating luminescent liquid crystalline materials. Research by T.N. Ahipa et al. (2013) focused on the synthesis and characterisation of a new luminescent liquid crystalline material based on 6-methoxynicotinonitrile.

Antimicrobial Activity

Some studies, like the one by F. Kurosaki and A. Nishi (1983), have explored the antimicrobial properties of compounds related to 6-methoxynicotinonitrile, such as 6-methoxymellein, indicating potential in antimicrobial applications.

Radiopharmaceutical Applications

The use of 6-methoxynicotinonitrile derivatives in radiopharmaceuticals has been examined. A. Saadati and F. Ahmadi (2016) discussed the application of ultrasound irradiation in the reconstitution of radiopharmaceutical kits involving such derivatives.

Safety And Hazards

The safety data sheet for 6-Methoxynicotinonitrile indicates that it is dangerous and corrosive . It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .

properties

IUPAC Name

6-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-10-7-3-2-6(4-8)5-9-7/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPYAQAFVHRSAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371595
Record name 6-methoxynicotinonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxynicotinonitrile

CAS RN

15871-85-9
Record name 6-methoxynicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-5-pyridinecarbonitrile
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

To a solution of 4-aminomethylphenylboronic acid hydrochloride (2.0 g, 13.2 mmol) in methanol (20 ml) was added di-tert-butyl dicarbonate (3.16 g, 15.5 mmol) and sodium bicarbonate (3.32 g, 19.8 mmol). The mixture was sonicated for 4 h then concentrated under reduced pressure. The residue was partitioned between ethyl acetate and water. The organic phase was washed with brine, dried over anhydrous magnesium sulfate and the solvent evaporated to give (4-bromo-benzyl)-carbamic acid tert-butyl ester (1.8 g, 13.2 mmol, 100%) as a white solid. To 6-chloro-nicotinonitrile (15 g, 0.11 mol) under argon atmosphere was added 25% sodium methoxide in methanol (11.7 g, 0.22 mol) and the mixture heated under reflux for 20 h. The methanol was evaporated and the residue partitioned between ethyl acetate and water. The aqueous phase was extracted with ethyl acetate. The combined organic extracts were washed with water, brine, dried over anhydrous magnesium sulfate and the solvent evaporated to give 6-methoxy-nicotinonitrile (17.0 g, 0.13 mol, 117%) as a white solid. To 6-methoxy-nicotinonitrile (13.2 g, 99 mmol) in acetic acid (32 ml) was added sodium acetate (8.1 g, 99 mmol). The mixture was stirred and a solution of bromine (31.5 g, 197 mmol) in acetic acid (32 ml) added. The mixture was heated to 80° C. for 48 h. The reaction mixture was poured into water and extracted with diethyl ether. The organic phase was washed with 4M aqueous sodium hydroxide solution, 5% sodium thiosulfate solution, dried over anhydrous potassium carbonate and the solvent was evaporated to give 5-bromo-6-methoxy-nicotinonitrile (11.9 g, 56 mmol, 57%). To a solution of 2-methoxy-5-cyanopyridine-3-boronic acid (1.0 g, 4.0 mmol) in 1,2-dimethoxyethane (10 ml) was added (4-bromo-benzyl)-carbamic acid tert-butyl ester (0.42 g, 2.0 mmol), tetrakis(triphenylphosphine)palladium (0) (114 mg, 0.1 mmol) and 2M aqueous sodium carbonate (1 ml, 2.0 mmol). The reaction was heated to 150° C. for 10 min in a microwave over. The mixture was concentrated under reduced pressure and partitioned between ethyl acetate and water. The organic phase was washed with water, then brine, dried over anhydrous magnesium sulfate and the solvent evaporated. The residue was purified on silica gel eluting with 5:1 heptane/ethyl acetate to give [4-(5-cyano-2-methoxy-pyridin-3-yl)-benzyl]-carbamic acid tert-butyl ester as a white solid (0.5 g, 1.47 mmol, 37%). To a solution of [4-(5-cyano-2-methoxy-pyridin-3-yl)-benzyl]-carbamic acid tert-butyl ester (0.5 g, 1.5 mmol) in dichloromethane (5 ml) at 0° C. was added trifluoroacetic acid (5 ml, 28 mmol). The reaction mixture was stirred for 30 min at 0° C. before the solvent was evaporated and the residue purified on a SCX column (eluted with 2M ammonia in methanol) to give 5-(4-aminomethyl-phenyl)-6-methoxy-nicotinonitrile as a clear glass (0.39 g, 1.6 mmol, 107%). To a solution of 5-(4-aminomethyl-phenyl)-6-methoxy-nicotinonitrile (57.3 mg, 0.24 mmol) in dichloromethane (2 ml) was added triethylamine (73.0 mg, 0.72 mmol) and 2-(trifluoromethoxy)benzenesulfonyl chloride. The reaction mixture was agitated for 20 hours and the solvent evaporated under reduced pressure. The crude product was taken up in dimethyl sulfoxide (1 ml) and purified by preparatory LCMS. The solvent was evaporated under reduced pressure to give the title compound (19.1 mg, 0.04 mmol, 17%). 1H NMR (400 MHz, DMSO-d6): δ 8.68 (d, 1H), 8.47 (t, 1H), 8.15 (d, 1H), 7.90 (m, 1H), 7.73 (m, 1H), 7.45-7.55 (m, 4H), 7.31 (d, 2H), 4.19 (d, 2H), 3.96 (s, 3H) ppm; MS (ESI) m/z: 464.3 [M+H]+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
WCJ Ross - Biochemical Pharmacology, 1967 - Elsevier
The preparation of 6-methoxy-, -n-amylamino, -anilino-, -benzylamino-, phenylhydrazino-, -phenylazo, -(2-hydroxyethylthio)-, and -benzylthio-nicotinarmide is described. The results of a …
Number of citations: 12 www.sciencedirect.com
Q Lu, J Liu, L Ma - Journal of Catalysis, 2021 - Elsevier
… However, when cyanopyridine had methyl (8d) or chlorine atom (8e) substituent, its conversion and selectivity sharply declined, whereas 6-methoxynicotinonitrile (8f) still achieved high …
Number of citations: 27 www.sciencedirect.com
C Bornschein, S Werkmeister, B Wendt, H Jiao… - Nature …, 2014 - nature.com
… Among the electron-deficient nitriles, 4-chlorobenzonitrile, methyl 6-methoxynicotinonitrile and 4-cyanobenzoate provided some Schiff base side products at 100 C (Table 2, entries 14, …
Number of citations: 297 www.nature.com
Y Takahashi, H Tsuji, M Kawatsura - The Journal of Organic …, 2019 - ACS Publications
Nickel-catalyzed transformation of alkene-tethered oxime ethers to nitriles using a traceless directing group strategy has been developed. A series of alkene-tethered oxime ethers …
Number of citations: 13 pubs.acs.org
K Anan, M Masui, S Hara, M Ohara, M Kume… - Bioorganic & Medicinal …, 2017 - Elsevier
NR2B subunit containing N-methyl-d-aspartate (NMDA) receptor is an attractive target for chronic pain due to its involvement in disease states and its limited distribution in the central …
Number of citations: 11 www.sciencedirect.com
CM Lacbay, J Mancuso, YS Lin, N Bennett… - Journal of Medicinal …, 2014 - ACS Publications
Bisphosphonates can mimic the pyrophosphate leaving group of the nucleotidyl transfer reaction and effectively inhibit RNA/DNA polymerases. In a search of HIV-1 reverse …
Number of citations: 44 pubs.acs.org
Z Zhang - 2009 - search.proquest.com
Zhihui Zhang Date Page 1 Distribution Agreement In presenting this dissertation as a partial fulfillment of the requirements for an advanced degree from Emory University, I hereby grant …
Number of citations: 1 search.proquest.com
M Koukni, P Arzel, M Zwaagstra, H Lyoo, P Wanningen… - 2022 - discovery.dundee.ac.uk
… [2-(1-Cyclopentylpyrrolidin-3-yl)oxyphenyl]-3-(6-methoxy-3-pyridyl)-1,2,4-oxadiazole (27) A mixture of 6-methoxynicotinonitrile (1.0 g, 7.45 mmol, 1 eq), hydroxylamine hydrochloride (…
Number of citations: 2 discovery.dundee.ac.uk
D Bardiot, L Vangeel, M Koukni, P Arzel, M Zwaagstra… - Molecules, 2022 - mdpi.com
… A mixture of 6-methoxynicotinonitrile (1.0 g, 7.45 mmol, 1 eq), hydroxylamine hydrochloride (0.777 g, 11.2 mmol, 1.5 eq) and K 2 CO 3 (3.09 g, 22.4 mmol, 3 eq) in EtOH (50 mL) was …
Number of citations: 3 www.mdpi.com
V Ugale, A Dhote, R Narwade, S Khadse… - CNS & Neurological …, 2021 - ingentaconnect.com
Selective GluN2B/N-methyl-D-aspartate receptor (NMDAR) antagonists have exposed their clinical effectiveness in a cluster of neurodegenerative diseases, such as epilepsy, Alzheimer…
Number of citations: 6 www.ingentaconnect.com

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